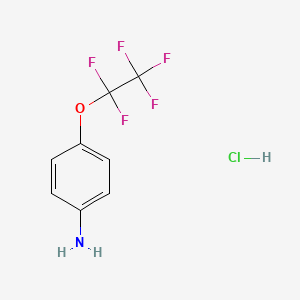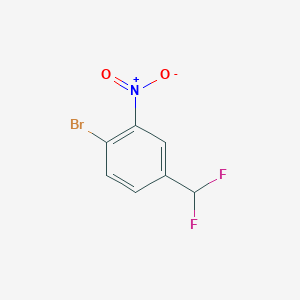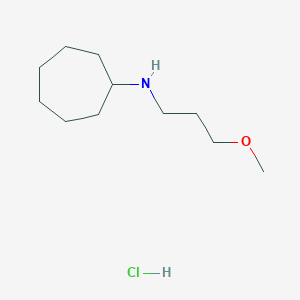![molecular formula C23H15N3O3S B2921756 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 896678-70-9](/img/structure/B2921756.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a novel thiazolo[5,4-b]pyridine derivative . These compounds have been synthesized and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . They have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Synthesis Analysis
The synthesis of these compounds involves several steps from commercially available substances . The yield of the synthesis process is around 67% .Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using NMR and HRMS . The NMR data provides information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
These compounds have been tested for their PI3K enzymatic assay . The IC50 of a representative compound could reach 3.6 nm .Physical and Chemical Properties Analysis
The compound is a colorless solid with a melting point of 220–222 °C . The NMR data provides information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Activity A range of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds were synthesized using microwave irradiation. This method offers a rapid and environmentally friendly approach to synthesis, yielding compounds with significant antimicrobial activity against various bacterial and fungal strains. The synthesized compounds have been evaluated for their effectiveness in combating bacterial and fungal infections, highlighting their potential in the development of new antimicrobial agents (Raval, Naik, & Desai, 2012).
Synthesis and Microbial Activity of Novel Derivatives Another study focused on synthesizing 2-oxo-2H-chromene-3-carbohydrazide derivatives, reacting them with various esters to yield 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives. These compounds were tested against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungal strain C. albicans, comparing their effectiveness to tetracycline and nystatin. The study emphasizes the potential of these derivatives as antimicrobial agents, contributing to the search for new treatments against microbial infections (Mostafa, El-Salam, & Alothman, 2013).
Anticancer Applications Research into chromeno[4,3-b]pyridine derivatives has shown promising results in breast cancer treatment. A series of these derivatives underwent molecular docking and binding energy analysis, revealing their high activity towards the MCF-7 breast cancer cell line. This study not only adds valuable insights into the anticancer properties of these compounds but also highlights the importance of molecular docking studies in the early stages of drug development for cancer therapy (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Wirkmechanismus
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the interaction of thiazolo[5,4-b]pyridines with their targets can lead to a variety of pharmacological effects .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Eigenschaften
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-8-9-15(21-26-17-6-4-10-24-22(17)30-21)12-18(13)25-20(27)16-11-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKWWIRHJYINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)



![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate](/img/structure/B2921683.png)



![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)


![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)

